molecular formula C16H25N5O B2530700 N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide CAS No. 1788521-66-3

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide

Cat. No. B2530700
CAS RN: 1788521-66-3
M. Wt: 303.41
InChI Key: GLLULWXTAGXNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide, also known as JNJ-40411813, is a novel small molecule compound that has been developed for scientific research purposes. This compound has been shown to have potential applications in various fields of research, including neuroscience, oncology, and immunology.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets in the body. In neuroscience, this compound has been shown to have activity against the sigma-1 receptor, which is involved in the regulation of calcium signaling and neurotransmitter release. This activity may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to have activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, this compound has been shown to have activity against the NLRP3 inflammasome, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific molecular target it interacts with. In neuroscience, this compound has been shown to modulate calcium signaling and neurotransmitter release by interacting with the sigma-1 receptor. In oncology, this compound induces apoptosis and inhibits cell proliferation by activating specific signaling pathways. In immunology, this compound inhibits the NLRP3 inflammasome, which is involved in the regulation of the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide in lab experiments is its specificity for certain molecular targets, which allows for precise modulation of specific signaling pathways. Another advantage is its potential for use in various fields of research, including neuroscience, oncology, and immunology. One limitation of using this compound is its relatively recent discovery, which means that there is still much to be learned about its properties and potential applications.

Future Directions

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide. In neuroscience, further research could focus on the compound's potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future research could focus on the compound's potential for use in combination with other chemotherapy drugs or as a standalone treatment for certain types of cancer. In immunology, future research could focus on the compound's potential for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research could be conducted to elucidate the compound's properties and mechanisms of action, as well as to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide involves the reaction of 4-(1H-pyrazol-4-yl)piperidine with 2-bromo-N-(1-cyano-1,2-dimethylpropyl)acetamide in the presence of a palladium catalyst. The reaction proceeds through a coupling reaction between the piperidine and the bromoacetamide, followed by a cyclization reaction to form the pyrazole ring. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide has potential applications in various fields of scientific research. In neuroscience, this compound has been shown to have activity against the sigma-1 receptor, which is involved in the regulation of calcium signaling and neurotransmitter release. This activity may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to have activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, this compound has been shown to have activity against the NLRP3 inflammasome, which is involved in the regulation of the immune response.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-12(2)16(3,11-17)20-15(22)10-21-6-4-13(5-7-21)14-8-18-19-9-14/h8-9,12-13H,4-7,10H2,1-3H3,(H,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLULWXTAGXNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCC(CC1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.